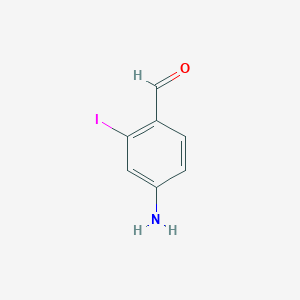

4-Amino-2-iodobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCCXEXBSOGFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733779 | |

| Record name | 4-Amino-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861528-72-5 | |

| Record name | 4-Amino-2-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino 2 Iodobenzaldehyde and Its Precursors

Regioselective Halogenation Strategies

Achieving the targeted iodination at the C-2 position of an aniline (B41778) or benzaldehyde (B42025) derivative, particularly when a directing group already occupies the C-4 position, is a significant synthetic challenge. The following sections detail modern approaches to achieve this regioselectivity.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of a specific C-H bond ortho to a directing metalation group (DMG). wikipedia.org In this process, the DMG, which contains a heteroatom, coordinates to an organolithium reagent. wikipedia.org This coordination brings the strong base into proximity with the ortho-proton, facilitating its abstraction to form a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be trapped by an electrophile, such as iodine, to yield the ortho-functionalized product with high regioselectivity.

For benzaldehydes, the aldehyde group itself is incompatible with organolithium reagents. Therefore, it must be temporarily converted into a suitable DMG. Transient directing groups, such as N-silylamines or those formed from orthanilic acids, are effective for this purpose. smolecule.com The process typically involves the condensation of the benzaldehyde with an appropriate amine to form an imine, which then serves as the directing group. The metalation occurs ortho to the original aldehyde position, followed by reaction with an iodine source (e.g., I₂) to install the iodine atom. smolecule.com Subsequent hydrolysis of the imine regenerates the aldehyde functionality, yielding the ortho-iodinated benzaldehyde. smolecule.com

Recent advancements have focused on developing novel directing groups and optimizing reaction conditions to enhance efficiency and expand the substrate scope. numberanalytics.com

Table 1: Examples of Directed Ortho-Metalation for Benzaldehyde Functionalization

| Directing Group Strategy | Substrate | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Transient Imines from Orthanilic Acids | Benzaldehyde | 1. Orthanilic Acid, 2. n-BuLi/t-BuLi, 3. I₂ | 2-Iodobenzaldehyde (B48337) | smolecule.com |

| N,N-Dialkyl O-carbamates | Phenol (B47542) | 1. sec-BuLi/TMEDA, 2. Electrophile (E+) | ortho-Functionalized Phenol | numberanalytics.com |

| Amide Group | Benzamide | 1. sec-BuLi/TMEDA, 2. Electrophile (E+) | 2-Substituted Benzamide | wikipedia.org |

Oxidative iodination provides a direct route to iodoarenes by using molecular iodine (I₂) in the presence of an oxidizing agent. This method is particularly suitable for electron-rich aromatic systems, such as aniline derivatives, where the amino group activates the ring towards electrophilic substitution. For the synthesis of 4-Amino-2-iodobenzaldehyde, this approach would ideally be applied to a 4-aminobenzaldehyde (B1209532) precursor, where the amino group directs iodination to the ortho position (C-2).

A variety of oxidizing systems have been developed to facilitate this transformation. A practical and efficient system employs dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant in combination with hydrogen iodide (HI), which is generated in situ or added directly. acs.org This protocol is noted for its mild conditions and tolerance of various functional groups, making it suitable for late-stage functionalization. acs.org Another effective system utilizes iodine and an inexpensive oxidant in a one-pot reaction, which can also be used for convergent synthesis where two different substrates are oxidized simultaneously. rsc.org

The choice of solvent and oxidant is critical to control the reaction's regioselectivity and prevent over-iodination or side reactions. For instance, treating 2-hydroxybenzaldehyde with iodine monochloride (ICl) in acetic acid is a proven method for iodination directed by a hydroxyl group. smolecule.com

Table 2: Oxidative Iodination Systems for Aromatic Compounds

| Substrate Type | Iodinating System | Key Features | Reference |

|---|---|---|---|

| Arenes & Heteroarenes | DMSO / HX (X = I) | Mild, inexpensive, suitable for late-stage functionalization. | acs.org |

| α-Methylene Ketones | I₂ / DMSO | Can be used for convergent domino synthesis. | rsc.org |

| Allylic Alcohols | I₂ / NaNO₂ / O₂ | Aerobic oxidation, provides α-iodoketones. | diva-portal.org |

| Benzoic Acids | I₂ | Transition-metal-free decarboxylative iodination. | acs.org |

The halogen dance (HD) reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. rsc.orgresearchgate.net This fascinating rearrangement proceeds via a series of deprotonation and metal-halogen exchange steps, ultimately moving the halogen to a more thermodynamically stable position. scribd.com This reaction can provide access to regioisomers that are difficult to synthesize through classical methods. rsc.org

In the context of this compound synthesis, one could envision a scenario where a different isomer, such as 4-Amino-3-iodobenzaldehyde, is rearranged to the desired 2-iodo product. The reaction is typically induced by strong, hindered bases like lithium amides (e.g., LDA) at low temperatures. researchgate.net The viability and direction of the migration are governed by the relative stability of the potential aryllithium intermediates formed during the process. scribd.com While extensively studied for heteroaromatics, the principles are applicable to carbocyclic systems. clockss.org

Halogen exchange reactions, such as the Finkelstein reaction, are less common for aryl halides but can be achieved under specific conditions, often involving copper or palladium catalysis. These methods would typically involve the conversion of an aryl bromide or chloride to the corresponding aryl iodide.

Amination Techniques for Substituted Benzaldehydes

This synthetic strategy begins with a pre-functionalized 2-iodobenzaldehyde derivative and introduces the amino group at the C-4 position. This requires robust C-N bond-forming reactions that are tolerant of the reactive aldehyde functionality.

Reductive amination is a cornerstone method for synthesizing amines by converting a carbonyl group (aldehyde or ketone) into a C-N bond. masterorganicchemistry.com The reaction proceeds in two stages: the initial reaction between an aldehyde and a primary or secondary amine to form an imine (or iminium ion), followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.comacs.org

This method is highly effective for functionalizing the aldehyde group itself, for example, converting benzaldehyde into benzylamine (B48309) derivatives. masterorganicchemistry.com Common reducing agents are chosen for their ability to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com Popular choices include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comacs.org

It is crucial to note that standard reductive amination functionalizes the carbonyl carbon (R-CHO → R-CH₂-NR'R''). It does not directly install an amino group onto the aromatic ring, which is the transformation required to convert a generic benzaldehyde into an aniline derivative. Therefore, while a fundamental amination technique, its direct application to form the aniline moiety of this compound from a non-aminated precursor is not conventional. However, it is a key pathway for synthesizing precursors, for instance, by reducing a nitro group on a 4-nitrobenzaldehyde (B150856) derivative.

Table 3: Common Reagents for Reductive Amination

| Carbonyl Compound | Amine Source | Reducing Agent | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Triacetoxyborohydride (STAB) | Secondary/Tertiary Amine | acs.org |

| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Secondary/Tertiary Amine | masterorganicchemistry.com |

| Aldehyde/Ketone | Ammonia (B1221849)/Primary Amine | H₂ / Metal Catalyst (e.g., Co) | Primary/Secondary Amine | acs.org |

| Aldehyde-organoborate | Primary/Secondary Amine | Pyridine Borane / Pd(OAc)₂ | Amine-organoborate | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. wikipedia.orgrsc.org It enables the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine. organic-chemistry.org This reaction is a premier method for synthesizing primary anilines from aryl halides, making it highly relevant for the preparation of this compound from a 4-halo-2-iodobenzaldehyde precursor.

The reaction typically employs a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. beilstein-journals.org The development of sterically hindered and electron-rich phosphine ligands, such as X-Phos and BINAP derivatives, has been critical to the reaction's success, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.orgbeilstein-journals.org To synthesize primary anilines (Ar-NH₂), ammonia itself or ammonia surrogates like benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide are used. rsc.orgorganic-chemistry.org The choice of ligand, base (commonly NaOt-Bu or Cs₂CO₃), and solvent is crucial for achieving high yields, especially when dealing with functionalized substrates like benzaldehydes. beilstein-journals.org

Table 4: Key Components in Buchwald-Hartwig Amination for Primary Aniline Synthesis

| Aryl Halide Substrate | Amine Source | Catalyst / Ligand Example | Base Example | Reference |

|---|---|---|---|---|

| Aryl Iodides, Bromides, Chlorides | Ammonia (aqueous or in dioxane) | Pd₂(dba)₃ / Phosphine Ligand | Sodium t-butoxide | rsc.orgorganic-chemistry.org |

| Aryl Halides, Triflates | Benzophenone Imine (Ph₂C=NH) | Pd(OAc)₂ / BINAP | Sodium t-butoxide | beilstein-journals.org |

| Aryl Halides | Lithium bis(trimethylsilyl)amide | Pd(dba)₂ / P(t-Bu)₃ | LiN(TMS)₂ | organic-chemistry.org |

| 2-Bromoestrone derivative | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | beilstein-journals.org |

Nitration-Reduction Sequences for Amino Group Introduction

A classical and widely employed strategy for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. This two-step process involves the electrophilic substitution of a nitro group (–NO₂) onto the aromatic core, followed by its chemical reduction to an amino group (–NH₂). The regiochemical outcome of the initial nitration step is governed by the directing effects of the substituents already present on the ring.

For the synthesis of a precursor to this compound, a potential starting material is 2-iodotoluene (B57078). The nitration of 2-iodotoluene would be directed by both the activating, ortho, para-directing methyl group and the deactivating, ortho, para-directing iodo group. The interplay of these effects typically leads to a mixture of products, with the nitro group being installed at positions C4 and C6. The desired 2-iodo-4-nitrotoluene (B1293748) isomer can then be separated and subjected to reduction. A variety of reducing agents can be employed for the conversion of the nitro group to an amine, including catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) or with reagents like sodium dithionite. This sequence provides a reliable, albeit not always high-yielding, pathway to 4-amino-2-iodotoluene, a key intermediate that requires subsequent oxidation of the methyl group to afford the final benzaldehyde.

Formylation Reactions for Aromatic Systems

The introduction of a formyl group (–CHO) onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis. Formyl-containing compounds are valuable building blocks because the aldehyde functionality can be readily converted into a wide array of other functional groups. tcichemicals.com Several named reactions have been developed for this purpose, including the Vilsmeier-Haack, Gattermann, Duff, and Rieche reactions. tcichemicals.com The choice of method depends on the nature of the aromatic substrate, particularly its electronic properties. Electron-rich aromatic systems, such as phenols, anilines, and certain heterocycles, are generally suitable substrates for electrophilic formylation reactions. tcichemicals.comwikipedia.orgchemistrysteps.com

Reagent-Controlled Formylation of Aminated Haloarenes

The direct formylation of aminated haloarenes to achieve a specific regioisomer is a significant synthetic challenge due to the powerful directing effect of the amino group. In the synthesis of this compound, a logical precursor for formylation is 2-iodoaniline (B362364). The amino group is a strongly activating, ortho, para-director, while the iodo group is a deactivating, ortho, para-director. The activating nature of the amino group dominates, directing the incoming electrophile primarily to the C4 (para) and C6 (ortho) positions.

To selectively obtain the desired 4-amino isomer, formylation must be directed to the C4 position. This can often be achieved by employing a protecting group strategy. The amino group of 2-iodoaniline can be acetylated to form N-(2-iodophenyl)acetamide. The resulting acetamido group is still an ortho, para-director but provides more steric bulk and moderates the reactivity, which can enhance the selectivity for the less-hindered para-position. Subsequent formylation, for instance, via a Friedel-Crafts type reaction or ortho-metalation, would preferentially occur at the C4 position. The final step would involve the hydrolysis of the acetamide (B32628) to reveal the free amino group.

Another powerful technique for controlled formylation is directed ortho-metalation. This involves deprotonation of an aromatic C-H bond directed by a suitable functional group, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). commonorganicchemistry.com For a substrate like a protected 2-iodoaniline, lithiation using an organolithium reagent could be directed by the protecting group to the ortho position, although in this specific case, formylation at the para position is desired. Therefore, methods that favor para-substitution, such as the Vilsmeier-Haack reaction on the protected aniline, are often more suitable.

Formyl Group Installation via Vilsmeier-Haack or Gattermann Reactions

The Vilsmeier-Haack and Gattermann reactions are classic methods for the formylation of aromatic rings, particularly those activated by electron-donating groups. wikipedia.orgbyjus.com

The Vilsmeier-Haack reaction employs a phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This reagent is a relatively mild electrophile, making the reaction highly selective for electron-rich aromatic compounds like anilines and phenols. wikipedia.orgchemistrysteps.com The reaction mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis of the resulting iminium ion during aqueous workup to yield the aldehyde. wikipedia.orgtcichemicals.com For a substrate like 2-iodoaniline (or its protected form), the Vilsmeier-Haack reaction is an effective method, with formylation expected to occur at the C4 position, para to the strongly activating amino group. tcichemicals.comevitachem.com

The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, such as aluminum chloride. byjus.comslideshare.net The reaction proceeds via the formation of an electrophilic species, which then attacks the aromatic ring in a manner similar to the Friedel-Crafts reaction. byjus.comslideshare.net Due to the high toxicity of HCN, modifications such as the Gattermann-Koch reaction (using carbon monoxide and HCl) or using less hazardous cyanide sources like zinc cyanide have been developed. This method is also most effective on activated aromatic systems.

| Feature | Vilsmeier-Haack Reaction | Gattermann Reaction |

|---|---|---|

| Formylating Agent | In situ generated Vilsmeier reagent (from DMF/POCl₃) wikipedia.orgchemistrysteps.com | HCN/HCl (or substitutes like Zn(CN)₂) byjus.comslideshare.net |

| Substrate Scope | Primarily for electron-rich aromatics (anilines, phenols, heterocycles) wikipedia.orgchemistrysteps.com | Primarily for electron-rich aromatics (phenols, phenol ethers) byjus.com |

| Key Reagents | DMF, POCl₃ (or oxalyl chloride) tcichemicals.com | HCN, HCl, AlCl₃ (Lewis acid) slideshare.net |

| Mechanism | Electrophilic substitution with an iminium ion, followed by hydrolysis wikipedia.org | Electrophilic substitution with a formimidoyl species, followed by hydrolysis slideshare.net |

Chemo- and Regioselective Synthesis of this compound

Achieving the synthesis of this compound requires careful strategic planning to manage the introduction of three different functional groups with potentially conflicting reactivity and directing effects. Both stepwise and one-pot strategies can be envisioned for this purpose.

Stepwise Functional Group Introduction and Control

A stepwise approach allows for the protection of sensitive functional groups and ensures maximum control over regioselectivity at each stage. A highly plausible and controlled synthesis of this compound begins with 2-iodoaniline.

The synthetic sequence is as follows:

Protection of the Amino Group: The highly reactive amino group of 2-iodoaniline is first protected, typically as an acetamide, by reacting it with acetic anhydride (B1165640) or acetyl chloride. This step prevents unwanted side reactions in subsequent steps and moderates the directing effect of the nitrogen substituent.

Regioselective Formylation: The resulting N-(2-iodophenyl)acetamide is then subjected to formylation. A Vilsmeier-Haack reaction is ideal here, as the acetamido group directs the formylation to the sterically accessible and electronically activated para-position (C4), yielding N-(4-formyl-2-iodophenyl)acetamide.

Deprotection: The final step involves the hydrolysis of the acetamide group, usually under acidic or basic conditions, to unveil the primary amine and yield the target molecule, this compound.

This stepwise route provides excellent control over the placement of the formyl group, which is crucial for the successful synthesis of the desired isomer.

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1. Protection | 2-Iodoaniline | Acetic Anhydride (Ac₂O), Pyridine | N-(2-Iodophenyl)acetamide |

| 2. Formylation | N-(2-Iodophenyl)acetamide | POCl₃, DMF, followed by H₂O workup (Vilsmeier-Haack) | N-(4-formyl-2-iodophenyl)acetamide |

| 3. Deprotection | N-(4-formyl-2-iodophenyl)acetamide | Aqueous HCl, heat | This compound |

One-Pot Multicomponent Reactions (MCRs) Incorporating Aminobenzaldehyde Moieties

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are powerful tools in modern organic synthesis for generating molecular diversity efficiently. nih.govresearchgate.net Aminobenzaldehydes, including this compound, are valuable building blocks in various MCRs for the construction of heterocyclic scaffolds.

A prominent example is the Friedländer annulation , which is used to synthesize quinolines. nih.gov In a typical Friedländer reaction, a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone condenses with a compound containing an active methylene (B1212753) group (e.g., a β-ketoester or malononitrile). nih.gov this compound could serve as the aminobenzaldehyde component in such a reaction. For instance, its reaction with ethyl acetoacetate (B1235776) in the presence of a catalyst would lead to the formation of a substituted 8-amino-6-iodoquinoline derivative. The iodine atom at the 6-position remains as a versatile handle for further functionalization via cross-coupling reactions.

Similarly, aminobenzaldehydes can participate in other MCRs, such as the Ugi reaction researchgate.net or the Biginelli reaction , expanding the range of accessible complex molecules. researchgate.net The ability to incorporate the this compound moiety into these one-pot procedures highlights its utility as a versatile intermediate for building libraries of compounds with potential biological or material science applications. researchgate.netnih.gov

Reactivity and Mechanistic Investigations of 4 Amino 2 Iodobenzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde functional group in 4-amino-2-iodobenzaldehyde is a key site for synthetic transformations. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the adjacent protons have a degree of acidity. This allows for a variety of reactions, from simple additions to more complex multi-step syntheses.

The reaction of the aldehyde group of this compound with primary amines is a classic condensation reaction that yields imine derivatives, also known as Schiff bases. This transformation is fundamental in organic chemistry for the formation of carbon-nitrogen double bonds.

The mechanism begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This addition forms a tetrahedral intermediate known as a carbinolamine. The carbinolamine is typically unstable and undergoes subsequent acid- or base-catalyzed dehydration. Protonation of the hydroxyl group converts it into a good leaving group (water), which is then eliminated to form a resonance-stabilized iminium ion. A final deprotonation step yields the neutral imine product. The formation of an imine intermediate is a key step in various multicomponent reactions for the synthesis of diverse molecular scaffolds. nih.gov This reactivity allows for the incorporation of the this compound scaffold into a wide array of more complex nitrogen-containing molecules.

Olefination reactions provide a powerful means to convert the carbonyl group of this compound into a carbon-carbon double bond, thereby enabling chain extension and the synthesis of various alkenes. nih.govtcichemicals.com The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are among the most important and widely used methods for this purpose. tcichemicals.com

The Wittig reaction involves the reaction of the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent). libretexts.org The mechanism is generally understood to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orgtotal-synthesis.com This intermediate then decomposes to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. total-synthesis.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (e.g., those with alkyl substituents) typically react rapidly and irreversibly to form predominantly (Z)-alkenes. organic-chemistry.org In contrast, stabilized ylides (containing electron-withdrawing groups) react more slowly and reversibly, leading primarily to the thermodynamically more stable (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions instead of phosphonium ylides. wikipedia.orgorganic-chemistry.org These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of aldehydes under milder conditions. wikipedia.org A significant advantage of the HWE reaction is that it almost exclusively produces the (E)-alkene, offering excellent stereoselectivity. wikipedia.orgnrochemistry.comalfa-chemistry.com Furthermore, the byproduct is a water-soluble dialkyl phosphate (B84403) salt, which can be easily removed by aqueous extraction, simplifying product purification. wikipedia.orgalfa-chemistry.com The mechanism is similar to the Wittig reaction, involving nucleophilic addition to the carbonyl, formation of an oxaphosphetane intermediate, and subsequent elimination. nrochemistry.comalfa-chemistry.com

Other related methods like the Julia-Kocienski olefination, which uses benzothiazol-2-yl sulfones, also provide effective routes to alkenes and offer good E-selectivity. organic-chemistry.org

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide (Ph₃P=CHR) | Phosphonate carbanion ((RO)₂P(O)CHR⁻) |

| Reactivity | Less nucleophilic, more basic | More nucleophilic, less basic wikipedia.org |

| Stereoselectivity | Depends on ylide stability: non-stabilized → (Z)-alkene; stabilized → (E)-alkene organic-chemistry.org | Predominantly (E)-alkene wikipedia.orgnrochemistry.com |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkyl phosphate salt (water-soluble, easy to remove) wikipedia.orgalfa-chemistry.com |

| Substrate Scope | Good for most aldehydes and ketones | Reacts readily with a wide range of aldehydes and ketones, including hindered ones wikipedia.org |

The electrophilic nature of the aldehyde's carbonyl carbon in this compound makes it a prime target for nucleophilic attack by a wide range of reagents, including organometallics (e.g., Grignard reagents, organolithiums) and hydrides. These reactions lead to the formation of secondary alcohols.

Reduction of the aldehyde to a primary alcohol, (4-amino-2-iodophenyl)methanol, can be readily achieved using standard reducing agents. Mild reagents such as sodium borohydride (B1222165) (NaBH₄) are typically sufficient for this transformation, offering good chemoselectivity by leaving other functional groups, like the aryl iodide, intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

While this compound itself is achiral, the addition of a nucleophile to the carbonyl group creates a new stereocenter. Controlling the stereochemistry of this addition is a critical aspect of asymmetric synthesis. Stereochemical control can be achieved by using chiral nucleophiles, chiral auxiliaries, or chiral catalysts. The facial selectivity of the nucleophilic attack is governed by principles such as Cram's rule or the Felkin-Anh model if a chiral center is present elsewhere in the molecule or in the reacting partner. For catalytic asymmetric additions, the catalyst creates a chiral environment around the aldehyde, favoring attack from one face over the other, leading to an enantiomeric excess of one stereoisomer.

Cross-Coupling Reactions of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key functional group for constructing more complex molecules through transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations, generally showing higher reactivity than the corresponding bromides or chlorides. fiveable.me This allows for selective functionalization at the C2 position of the benzene (B151609) ring.

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. fiveable.melibretexts.org The aryl iodide of this compound is an excellent substrate for these transformations. fiveable.me

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.org The reaction is valued for its mild conditions and the low toxicity of the boron reagents. The catalytic cycle typically involves three main steps: (1) oxidative addition of the aryl iodide to a palladium(0) catalyst, (2) transmetalation of the organic group from boron to the palladium(II) complex, and (3) reductive elimination of the final product, which regenerates the palladium(0) catalyst. libretexts.orgyonedalabs.com This reaction would allow the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 2-position of this compound.

The Sonogashira coupling provides a direct route to arylethynes by reacting an aryl halide with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. wikipedia.orglibretexts.org This reaction is highly efficient for creating C(sp²)-C(sp) bonds.

The Heck reaction (also known as the Mizoroki-Heck reaction) forms a new carbon-carbon bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by insertion of the alkene into the palladium-carbon bond (syn-addition). A subsequent β-hydride elimination step releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. wikipedia.org This reaction provides a powerful tool for the arylation of olefins.

| Reaction | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Mild conditions, stable reagents, wide functional group tolerance. libretexts.orgbeilstein-journals.org |

| Sonogashira | Terminal alkyne (R-C≡CH) | C(sp²)-C(sp) | Requires Pd catalyst and Cu(I) co-catalyst; direct route to aryl alkynes. wikipedia.orgorganic-chemistry.org |

| Heck | Alkene (CH₂=CHR) | C(sp²)-C(sp²) | Forms substituted alkenes; often shows high stereoselectivity. wikipedia.orgorganic-chemistry.org |

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type couplings, are historically significant and continue to be valuable methods for forming carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org These reactions are often complementary to palladium-catalyzed methods.

The classic Ullmann reaction involves the self-coupling of two aryl halide molecules in the presence of stoichiometric copper powder at high temperatures to form a biaryl compound. wikipedia.orgorganic-chemistry.org Modern variations have been developed that are catalytic and proceed under milder conditions. The mechanism is thought to involve oxidative addition of the aryl halide to a copper(I) species. organic-chemistry.org

More broadly, Ullmann-type condensations refer to the copper-catalyzed coupling of an aryl halide with a nucleophile, such as an amine, alcohol, or thiol. organic-chemistry.org These reactions are powerful for constructing diaryl ethers, diarylamines, and diaryl thioethers. The conditions have been significantly improved from the harsh requirements of early procedures, now often employing various ligands, such as diamines or amino acids, which facilitate the reaction at lower temperatures. nih.govresearchgate.net For this compound, this type of reaction would enable the introduction of N-, O-, or S-based substituents at the 2-position. For instance, a copper-catalyzed N-arylation could be used to couple the aryl iodide with various primary or secondary amines, amides, or nitrogen-containing heterocycles. rhhz.netnih.govmdpi.com

Nickel- and Iron-Catalyzed Cross-Coupling Alternatives

While palladium catalysts have been extensively used for cross-coupling reactions, the development of methods using more abundant and cost-effective metals like nickel and iron is a significant area of research. These metals offer alternative reactivity and can be advantageous in specific synthetic applications involving aryl iodides such as this compound.

Nickel-Catalyzed Couplings: Nickel catalysts are effective for a variety of cross-coupling reactions, including Csp³–Csp³ couplings of amino-acid-derived reagents with alkyl halides. nih.gov The use of low-cost nickel catalyst systems presents a synthetically convenient and versatile strategy. nih.gov For a substrate like this compound, nickel catalysis could facilitate couplings with a broad range of partners, including organoboron, organozinc, and Grignard reagents. The reactivity of the C-I bond is generally high in such transformations. The presence of the amino and aldehyde groups would need to be considered, as they could potentially coordinate to the nickel center, influencing the catalytic activity and selectivity.

Iron-Catalyzed Couplings: Iron-catalyzed cross-coupling reactions have emerged as a non-toxic and inexpensive alternative to palladium- and nickel-based systems. organicreactions.org Iron catalysts can facilitate the coupling of various organic electrophiles, including aryl halides, with organometallic reagents. organicreactions.org These reactions can proceed through various mechanisms, sometimes involving electron-transfer processes, with iron accessing a range of oxidation states from -2 to +6. organicreactions.orgbeilstein-journals.org For this compound, an iron-catalyzed coupling could be employed to form C-C bonds, for instance, in a Wurtz–Fittig-type reaction with alkyl halides or in cross-dehydrogenative couplings (CDC). nih.govmdpi.com The development of iron-catalyzed tandem cyclization/cross-coupling reactions of alkyl iodides with aryl Grignard reagents highlights the potential for more complex transformations. beilstein-journals.org

Below is a table summarizing potential cross-coupling partners for this compound using nickel and iron catalysts.

| Catalyst System | Coupling Partner Type | Potential Product Structure |

| Nickel Catalyst | Organoboron Reagent (R-B(OR)₂) | 4-Amino-2-arylbenzaldehyde |

| Nickel Catalyst | Organozinc Reagent (R-ZnX) | 4-Amino-2-alkyl/arylbenzaldehyde |

| Iron Catalyst | Grignard Reagent (R-MgX) | 4-Amino-2-alkyl/arylbenzaldehyde |

| Iron Catalyst | Alkyl Halide (R-X) | 4-Amino-2-alkylbenzaldehyde |

Mechanistic Studies of Catalyst Turnover and Selectivity in Aryl Iodide Reactions

The efficiency and selectivity of cross-coupling reactions involving aryl iodides are fundamentally governed by the mechanistic details of the catalytic cycle, including catalyst turnover and the factors controlling selectivity.

Catalyst Turnover: The catalytic cycle in cross-coupling reactions typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. For an aryl iodide like this compound, the oxidative addition of the C-I bond to a low-valent metal center (e.g., Pd(0), Ni(0)) is generally a facile process. Mechanistic studies on related systems have investigated the catalyst's resting state and intermediates to understand turnover-limiting steps. yale.edu In some catalytic systems, such as the Murahashi O₂/copper(II)/aldehyde system, the reaction is initiated by the autoxidation of an aldehyde, generating radical intermediates that propagate the catalytic cycle. rsc.org Understanding these initiation and propagation steps is crucial for optimizing reaction conditions and ensuring efficient catalyst turnover.

Selectivity: Selectivity in reactions of substituted aryl iodides is influenced by electronic and steric factors. In this compound, the electron-donating amino group and the electron-withdrawing aldehyde group can influence the electron density of the aromatic ring and the reactivity of the C-I bond. Mechanistic proposals for hypervalent iodine-guided electrophilic substitution (HIGES) reactions suggest that electron-donating groups on the aryl iodide influence the substitution pattern, dictating para-selectivity. beilstein-journals.org Crossover experiments in such reactions have been used to distinguish between concerted intramolecular mechanisms and stepwise intermolecular pathways. beilstein-journals.org For transition metal-catalyzed reactions, the choice of ligand on the metal center is critical in controlling selectivity, particularly in enantioselective processes where the ligand can impart chirality to the product. scripps.edu

Key mechanistic considerations for reactions involving aryl iodides are outlined in the table below.

| Mechanistic Aspect | Influencing Factors | Relevance to this compound |

| Oxidative Addition | C-I bond strength, metal catalyst, ligands | Generally facile due to the reactive C-I bond. |

| Transmetalation | Organometallic reagent, solvent, additives | The nature of the coupling partner is crucial. |

| Reductive Elimination | Ligand sterics and electronics | Determines the rate of product formation and catalyst regeneration. |

| Regioselectivity | Directing groups, electronic effects | The amino and aldehyde groups can influence the position of further functionalization. |

| Chemoselectivity | Catalyst, reaction conditions | The presence of multiple functional groups (amino, iodo, aldehyde) requires careful control. |

Transformations Involving the Aromatic Amino Group

The primary aromatic amino group in this compound is a versatile functional handle that can be readily transformed into a variety of other functionalities, significantly expanding the synthetic utility of the molecule.

Acylation and Sulfonylation for Protecting Group Strategies and Derivatives

The amino group can be temporarily protected or permanently derivatized through acylation or sulfonylation. These transformations are crucial for managing reactivity in multi-step syntheses.

Acylation: The reaction of this compound with an acyl chloride or anhydride (B1165640) in the presence of a base yields the corresponding amide. This transformation is often employed to protect the amino group from oxidation or unwanted side reactions during subsequent synthetic steps. The resulting N-acyl group can also modulate the electronic properties of the aromatic ring.

Sulfonylation: Treatment with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base converts the amino group into a sulfonamide. Sulfonamides are generally more stable protecting groups than amides and are robust to a wider range of reaction conditions. A copper(II)-catalyzed regioselective C(sp²)–H bond sulfonylation of ortho-aminophenols has been described, indicating the compatibility of such functional groups under certain catalytic conditions. rsc.org

| Transformation | Reagent | Product Type | Purpose |

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | N-(3-formyl-2-iodophenyl)amide | Protection of amino group, synthesis of derivatives |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl) | N-(3-formyl-2-iodophenyl)sulfonamide | Protection of amino group, synthesis of stable derivatives |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reaction)

Diazotization of the primary amino group provides a powerful platform for introducing a wide array of substituents onto the aromatic ring. This two-step process involves the formation of a diazonium salt followed by its displacement with a nucleophile. byjus.com

The reaction is initiated by treating this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. masterorganicchemistry.com This intermediate is typically highly reactive and is used immediately in the next step.

The subsequent transformation, often a copper(I)-catalyzed Sandmeyer reaction, allows for the replacement of the diazonium group (-N₂⁺) with various nucleophiles. wikipedia.orgnih.gov This method is a cornerstone of aromatic chemistry as it enables the synthesis of substitution patterns not easily accessible through direct electrophilic aromatic substitution. organic-chemistry.org

Possible transformations via the Sandmeyer reaction are summarized below.

| Reagent | Product | Reaction Type |

| Copper(I) Chloride (CuCl) | 4-Chloro-2-iodobenzaldehyde | Sandmeyer Chlorination |

| Copper(I) Bromide (CuBr) | 4-Bromo-2-iodobenzaldehyde | Sandmeyer Bromination |

| Copper(I) Cyanide (CuCN) | 4-Cyano-2-iodobenzaldehyde | Sandmeyer Cyanation |

| Water (H₂O), heat | 4-Hydroxy-2-iodobenzaldehyde | Hydroxylation |

| Potassium Iodide (KI) | 2,4-Diiodobenzaldehyde | Iodination |

Direct C-H Functionalization Directed by the Amino Group

Direct C-H functionalization is a powerful strategy for forming C-C and C-heteroatom bonds, offering high atom economy by avoiding pre-functionalization steps. yale.edu In this compound, the amino group can act as a directing group, guiding a metal catalyst to activate a specific C-H bond, typically at the ortho position (C3 or C5).

While specific examples for this compound are not prevalent, the principles of directed C-H activation are well-established. For instance, palladium-catalyzed regioselective C-H functionalization is often achieved using directing groups. nih.gov The amino group, or a modified version of it (e.g., an amide or pivalamide), can coordinate to a transition metal catalyst, positioning it in proximity to an adjacent C-H bond. mdpi.com This facilitates the cleavage of the C-H bond and subsequent functionalization with a coupling partner. Potential C-H functionalization reactions could include arylation, alkenylation, or acylation at the C3 or C5 position, depending on the specific directing group strategy and reaction conditions employed.

Cascade and Domino Reactions Utilizing Multiple Functional Sites

The presence of three distinct functional groups—amino, iodo, and aldehyde—on the this compound scaffold makes it an ideal substrate for cascade or domino reactions. 20.210.105 These processes, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for rapidly building molecular complexity. 20.210.105

A plausible cascade sequence could be initiated at one of the functional groups, followed by intramolecular reactions involving the others.

Palladium-Catalyzed Domino Reactions: A reaction could start with a palladium-catalyzed coupling at the C-I bond (e.g., Heck reaction, Suzuki coupling), followed by an intramolecular cyclization involving the aldehyde or amino group. Domino reactions involving 2-iodobenzaldehyde (B48337) derivatives have been reported to form various heterocyclic structures. researchgate.net

Copper-Catalyzed Domino Synthesis: Copper-catalyzed domino reactions of 2-halogenated benzaldehydes have been used to synthesize quinolines and thiochromenes. acs.orgcore.ac.uk A similar strategy could be envisioned for this compound, where an initial coupling or condensation is followed by a cyclization that incorporates one of the existing functional groups.

Organocatalytic Cascades: The amino and aldehyde groups can participate in organocatalytic cascade reactions. For instance, the aldehyde could undergo an iminium ion-catalyzed reaction, which then triggers a subsequent intramolecular transformation involving the amino or iodo-substituted aromatic ring. thieme-connect.de

The table below outlines a hypothetical domino reaction.

| Initiating Step | Subsequent Step(s) | Potential Product Class |

| Pd-catalyzed coupling of an alkyne at the C-I position | Intramolecular cyclization of the amino group onto the alkyne | Substituted Indole derivative |

| Condensation of the aldehyde with a β-ketoester | Intramolecular nucleophilic aromatic substitution of iodide by the enolate | Dihydroquinoline derivative |

| Cu-catalyzed reaction with a sulfur source | Intramolecular aldol-type condensation | Thiochromene derivative |

Cyclization Reactions Leading to Heterocyclic Frameworks

The presence of both an amino and an aldehyde group in an ortho-relationship on the benzene ring makes this compound a prime candidate for condensation and cyclization reactions to form various heterocyclic frameworks, most notably quinolines and quinazolines.

The Friedländer annulation, a classical method for quinoline (B57606) synthesis, can be readily applied to this compound. This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene (B1212753) group (e.g., a ketone or an ester) in the presence of a base or acid catalyst. The reaction proceeds through an initial aldol-type condensation to form a β-amino-α,β-unsaturated carbonyl intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the quinoline ring system. In the case of this compound, this would lead to the formation of 7-amino-5-iodoquinoline derivatives. The reaction conditions are generally mild and can tolerate a variety of functional groups on the reacting partner.

Similarly, this compound can serve as a key building block in the synthesis of quinazolines. These bicyclic heterocycles can be prepared through various strategies, including the reaction of 2-aminobenzaldehydes with a nitrogen source, such as amines or amides, and a one-carbon unit, often an aldehyde or its equivalent. For instance, a molecular iodine-catalyzed reaction between a 2-aminobenzaldehyde and a benzylamine (B48309) can yield quinazolines through a benzylic sp³ C-H bond amination. The reaction is typically carried out under oxidative conditions, often using oxygen as the terminal oxidant, making it an environmentally benign process. The resulting products would be 7-amino-5-iodoquinazoline derivatives.

Table 1: Examples of Cyclization Reactions with this compound Analogs

| Heterocyclic Product | Reactant(s) | Catalyst/Conditions | Typical Yield (%) |

|---|---|---|---|

| Substituted Quinoline | 2-Aminobenzaldehyde, Ketone | Base (e.g., NaOH) | 70-90 |

| Substituted Quinazoline | 2-Aminobenzaldehyde, Benzylamine | I₂, O₂ | 60-85 |

| Substituted Quinazoline | 2-Aminobenzaldehyde, Amide | Ir catalyst | 75-95 |

Intramolecular Annulation Processes

The iodine atom at the 2-position of this compound provides a reactive handle for transition metal-catalyzed intramolecular annulation reactions. These processes are powerful tools for the construction of fused ring systems through the formation of new C-C or C-heteroatom bonds. Palladium and copper catalysts are frequently employed in such transformations.

Palladium-catalyzed intramolecular C-H arylation is a prominent strategy for the synthesis of various heterocyclic structures. In a hypothetical scenario, a derivative of this compound, where the amino group is acylated, could undergo an intramolecular Heck-type reaction. The palladium catalyst would oxidatively add to the C-I bond, and subsequent intramolecular insertion into a C-H bond of the acyl group, followed by reductive elimination, would lead to a cyclized product. The specific outcome would depend on the nature of the acyl group and the reaction conditions.

Copper-catalyzed annulation reactions also offer a viable pathway for the cyclization of this compound derivatives. These reactions often proceed through a sequence involving the formation of a copper-alkoxide or -amide intermediate, followed by an intramolecular nucleophilic attack on the aryl iodide. For instance, if the aldehyde group of this compound were to be converted into an imine with a suitable N-nucleophile, a subsequent copper-catalyzed intramolecular cyclization could lead to the formation of a fused heterocyclic system.

Table 2: Transition Metal-Catalyzed Intramolecular Annulation of Aryl Halides

| Catalytic System | Reaction Type | Key Transformation |

|---|---|---|

| Palladium(0)/Ligand | Intramolecular C-H Arylation | Formation of a new C-C bond |

| Copper(I)/Ligand | Ullmann Condensation | Formation of a new C-N or C-O bond |

Oxidative C-C and C-Heteroatom Bond Formations

The inherent reactivity of this compound, particularly the presence of the amino group and the iodine atom, makes it susceptible to oxidative coupling and cyclization reactions. Molecular iodine, often in combination with an oxidant, can mediate a variety of transformations leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Iodine(III) reagents, which can be generated in situ from iodoarenes, are known to catalyze oxidative cyclization reactions of aryl amines to form benzimidazoles and other N-heterocycles. While this compound itself does not possess the necessary ortho-substituent for direct benzimidazole (B57391) formation, derivatives where the aldehyde is converted to an imine with an appropriate amine could undergo such iodine-catalyzed oxidative cyclizations. The mechanism is believed to involve the formation of a reactive iodine(III) species that facilitates the intramolecular C-N bond formation.

Furthermore, oxidative coupling reactions can be envisioned where the amino group of this compound acts as a directing group for C-H activation at the ortho-position (C5). While the presence of the iodine at C2 might sterically hinder this, under appropriate catalytic conditions, intermolecular or intramolecular oxidative coupling could be achieved. These reactions often employ transition metal catalysts and an external oxidant to facilitate the C-C or C-heteroatom bond formation.

Table 3: Iodine-Mediated Oxidative Cyclization Reactions

| Substrate Type | Reagent(s) | Product Type |

|---|---|---|

| ortho-Substituted Anilines | I(III) reagent, Oxidant | Benzimidazoles |

| Amino-heteroaromatics | I₂, Allylic Alcohol | Fused Pyridines |

| Thiosemicarbazones | I₂ | 2-Amino-1,3,4-thiadiazoles |

Applications of 4 Amino 2 Iodobenzaldehyde As a Synthetic Precursor

Precursors for Complex Heterocyclic Architectures

The inherent reactivity of the amino and aldehyde functionalities makes 4-Amino-2-iodobenzaldehyde an ideal starting material for building complex heterocyclic frameworks. These frameworks are central to many natural products and pharmaceutical agents.

Quinazoline and quinazolinone cores are prevalent in a multitude of bioactive compounds. The synthesis of these heterocycles often involves the reaction of a 2-aminobenzaldehyde (B1207257) derivative with an appropriate nitrogen-containing component. This compound serves as a direct precursor in these reactions.

The general synthetic strategy involves the condensation of the aldehyde group with an amine, followed by cyclization involving the amino group at the C4 position. For example, reaction with primary amines or amino acids can lead to the formation of the quinazoline scaffold. Similarly, quinazolinones can be synthesized through condensation reactions with reagents like 2-aminobenzamide. The presence of the iodine atom at the C2 position and the amino group at the C4 position on the benzaldehyde (B42025) precursor results in a quinazoline ring substituted at key positions, offering opportunities for further diversification.

| Reactant 1 | Reactant 2 | Key Conditions | Product Scaffold |

| This compound | Primary Amine (R-NH₂) | Acid or metal catalyst | Substituted Quinazoline |

| This compound | 2-Aminobenzamide | Oxidative conditions | Substituted Quinazolinone |

| This compound | Benzylamines | I₂ catalyst, O₂ oxidant | Substituted Quinazoline |

This table represents generalized synthetic pathways for quinazoline and quinazolinone scaffolds where this compound can be used as the core building block.

While not a typical starting material for classic indole syntheses like the Fischer synthesis, this compound can be incorporated into indole-containing structures. A notable method involves the reaction of 2-aminobenzaldehydes with ethyl diazoacetate in the presence of a Lewis acid catalyst to afford 3-ethoxycarbonylindoles. organic-chemistry.org This approach offers excellent regiochemical control. organic-chemistry.org The aldehyde function can also react with the nucleophilic C3 position of an existing indole ring to create complex molecules such as bis(indolyl)methanes.

For the synthesis of indazole derivatives, 2-aminobenzaldehydes can be converted into the target heterocycle through multi-step sequences. A common route involves the transformation of the amino group into a hydrazine or a diazonium salt, which then undergoes intramolecular cyclization with the aldehyde or a derivative thereof to form the pyrazole ring fused to the benzene (B151609) core. For instance, treatment of a 2-aminobenzaldehyde with a nitrosating agent can lead to an in-situ generated diazonium salt that cyclizes to form an indazolone.

The functional groups of this compound are well-suited for participating in multicomponent reactions (MCRs) and cycloadditions to generate complex architectures like spiro heterocycles and fused polycycles. beilstein-journals.orgfrontiersin.orgnih.govnih.govmdpi.com

One powerful strategy is the 1,3-dipolar cycloaddition. The condensation of the aldehyde group of this compound with an amino acid, such as sarcosine, generates an intermediate azomethine ylide. This dipole can then react with a suitable dipolarophile (e.g., an alkene or alkyne) in a [3+2] cycloaddition to construct a pyrrolidine ring fused to the original aromatic core, yielding a complex polycyclic system in a single step.

Furthermore, the iodine atom is a crucial functional group for building fused scaffolds via intramolecular cross-coupling reactions. After initial elaboration of the amino or aldehyde group, the C-I bond can be activated by a palladium catalyst to form a new ring by coupling with another part of the molecule, a strategy often used in the synthesis of complex natural products.

Building Blocks for Advanced Organic Materials

The specific substitution pattern of this compound also makes it a valuable monomer for the synthesis of functional organic materials, where properties are dictated by molecular structure and intermolecular interactions.

Porphyrins and their analogues are vital in areas ranging from catalysis to photodynamic therapy. The Lindsey and Adler-Longo syntheses are common methods for preparing meso-substituted porphyrins, involving the acid-catalyzed condensation of an aldehyde with pyrrole.

This compound is an ideal candidate for this reaction. Its condensation with pyrrole results in a meso-tetrakis(4-amino-2-iodophenyl)porphyrin. In this structure, the four substituted phenyl groups extend from the central porphyrin core, and the peripheral amino and iodo groups are available for post-synthetic modification. This allows for the attachment of other molecules, the synthesis of polymers, or the alteration of the porphyrin's electronic properties and solubility.

| Aldehyde Component | Pyrrole Component | Typical Conditions | Resulting Material |

| This compound | Pyrrole | Acid catalyst (e.g., BF₃·OEt₂), CH₂Cl₂ (Lindsey) | meso-tetrakis(4-amino-2-iodophenyl)porphyrin |

| This compound | Pyrrole | Propionic Acid, Reflux (Adler-Longo) | meso-tetrakis(4-amino-2-iodophenyl)porphyrin |

While not a direct precursor for phthalocyanines, which are typically synthesized from phthalonitriles, this compound can be chemically converted into the requisite 4-amino-2-iodophthalonitrile. This derivative can then undergo cyclotetramerization to yield the corresponding substituted phthalocyanine.

Conjugated polymers are a class of materials characterized by a backbone of alternating single and double bonds, which results in unique electronic and optical properties. The synthesis of these polymers often relies on the step-growth polymerization of monomers bearing at least two reactive functional groups.

This compound is a suitable monomer for such polymerizations due to its iodo and amino groups. The carbon-iodine bond is a classic reactive site for palladium-catalyzed cross-coupling reactions. rsc.org For instance, in a Suzuki-Miyaura coupling, the iodo group can react with a monomer containing two boronic acid groups. mdpi.comorganic-chemistry.orgresearchgate.netnih.gov Alternatively, in a Sonogashira coupling, it can react with a di-alkyne monomer. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.govlibretexts.org The amino group can also participate in C-N bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination. The use of this compound as a monomer allows for the incorporation of its specific electronic and structural properties into the resulting polymer chain, enabling the fine-tuning of the final material's characteristics for applications in electronics and photonics.

Components for Supramolecular Assemblies and Frameworks

The specific combination of functional groups in this compound makes it a promising candidate for designing molecular components that can self-assemble into larger, ordered supramolecular structures. These assemblies are held together by non-covalent interactions, such as hydrogen bonds and halogen bonds.

The aldehyde and amino groups are ideal for forming larger Schiff base molecules through condensation reactions. Schiff bases are organic compounds containing a carbon-nitrogen double bond and are well-known for their ability to coordinate with metal ions and participate in the construction of complex supramolecular architectures. The resulting imine-containing molecules can then organize into one-, two-, or three-dimensional networks.

Key intermolecular forces that can direct the assembly of derivatives from this compound include:

Halogen Bonding: The iodine atom on the aromatic ring can act as a halogen bond donor, forming directional interactions with Lewis basic atoms like nitrogen or oxygen on adjacent molecules. This type of interaction is increasingly used in crystal engineering to guide the formation of specific solid-state architectures.

Hydrogen Bonding: The amino group is a classic hydrogen bond donor, and the nitrogen atom of an imine formed from the aldehyde can act as a hydrogen bond acceptor. These interactions play a crucial role in the formation of predictable patterns and robust frameworks.

By reacting this compound with various primary amines or other aldehydes, a diverse library of Schiff base components can be synthesized. The subsequent self-assembly of these components can lead to the formation of materials like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other crystalline solids with potential applications in gas storage, catalysis, and sensing.

Table 1: Potential Non-Covalent Interactions involving this compound Derivatives

| Functional Group Origin | Interaction Type | Role in Assembly |

|---|---|---|

| Iodine Atom | Halogen Bond | Directional control, framework construction |

| Amino Group | Hydrogen Bond | Structural reinforcement, pattern formation |

| Aromatic Ring | π-π Stacking | Stabilization of layered structures |

| Imine (from Aldehyde) | Coordination/H-Bond | Metal chelation, hydrogen bond acceptor |

Intermediate for Chiral Auxiliaries and Ligands

In the field of asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule, chiral auxiliaries and ligands are indispensable tools. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which it is removed. Chiral ligands coordinate to metal catalysts to create a chiral environment that influences the reaction's stereoselectivity.

This compound serves as a valuable scaffold for the synthesis of such molecules. The aldehyde functional group can be readily reacted with a chiral amine or amino alcohol to form a chiral imine or oxazolidine, respectively. This reaction covalently attaches the benzaldehyde-derived unit to a known chiral molecule.

For instance, the condensation of this compound with a chiral 1,2-diamine can produce a chiral Schiff base ligand. The two nitrogen atoms of the resulting ligand can then chelate to a metal center, forming a stable chiral catalyst for a range of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The presence of the amino and iodo substituents on the aromatic ring allows for further modification, which can be used to fine-tune the steric and electronic properties of the ligand, thereby optimizing its performance in a catalytic cycle.

Table 2: Synthetic Pathway to Chiral Ligands

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

|---|---|---|---|

| This compound | Chiral Diamine | Chiral Schiff Base Ligand | Asymmetric Catalysis |

| This compound | Chiral Amino Alcohol | Chiral Oxazolidine Derivative | Chiral Auxiliary/Ligand |

Probes for Biological Imaging and Sensing (excluding biological activity/efficacy)

Molecular probes are essential for visualizing and detecting biological molecules and processes. This compound is a suitable precursor for creating such probes due to its modifiable structure. The key features that enable this application are the iodine atom and the reactive aldehyde group.

The iodine atom can be substituted with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I). Molecules containing these isotopes can be used as radiotracers in imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). Research on related compounds, such as radioiodinated aminobenzamides, has shown their utility in imaging specific tissues, like melanoma. The synthesis of such a probe would involve incorporating a radionuclide of iodine onto the 4-amino-benzaldehyde core.

Furthermore, the aldehyde group provides a convenient point of attachment for other signaling moieties or targeting groups. It can be used to link the molecule to:

Fluorophores: Creating fluorescent probes for use in microscopy and other optical imaging techniques.

Bioligands: Attaching the molecule to a peptide, antibody, or other biomolecule that specifically targets a particular receptor or protein in the body.

The amino group can also be modified to alter the solubility and pharmacokinetic properties of the resulting probe, ensuring it reaches its intended target in a biological system. The focus of this application is on the synthesis and chemical properties of the probe itself, rather than its therapeutic or diagnostic efficacy.

Contributions to Agrochemical Research (excluding specific product formulations)

The development of new agrochemicals, such as herbicides, fungicides, and pesticides, relies on the synthesis and screening of novel molecular structures. Substituted aromatic compounds are a cornerstone of agrochemical research, and this compound provides a versatile starting material for creating libraries of new compounds for testing.

The synthetic utility of this precursor lies in its ability to participate in a wide range of chemical reactions to build molecular complexity. For example, the aldehyde group can be reacted with amines or active methylene (B1212753) compounds to generate Schiff bases or α,β-unsaturated ketones, which are common structural motifs in biologically active molecules. The amino group can be acylated or used as a nucleophile in substitution reactions. The iodine atom is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which allow for the straightforward attachment of other aryl, alkyl, or alkynyl groups.

Research in this area involves using this compound as a building block to synthesize a series of derivatives with varied substituents. These derivative libraries are then screened for potential agrochemical activity. This process contributes to the discovery of new lead compounds that may eventually be developed into new agricultural products, although this article does not concern itself with the formulation or application of specific final products.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Schiff Base |

| Metal-Organic Frameworks (MOFs) |

| Covalent Organic Frameworks (COFs) |

| Chiral Imine |

| Chiral Oxazolidine |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Amino-2-iodobenzaldehyde. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for a detailed structural map.

The substitution pattern on the benzene (B151609) ring in this compound is definitively confirmed using ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants of the aromatic protons are particularly informative for distinguishing between its various regioisomers.

In the case of this compound, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C3, C5, and C6 positions. The proton at C3 would likely appear as a doublet, coupled to the proton at C5. The C5 proton would be a doublet of doublets, showing coupling to both the C3 and C6 protons. The C6 proton would also be a doublet, coupled to the C5 proton. The aldehydic proton would present as a singlet in the downfield region, typically around 9-10 ppm.

The ¹³C NMR spectrum provides further confirmation of the substitution pattern. It is expected to display six distinct signals for the aromatic carbons, in addition to the signal for the carbonyl carbon of the aldehyde group. The carbon atoms directly attached to the iodine (C2) and the amino group (C4) would show characteristic chemical shifts influenced by the electronic effects of these substituents.

To illustrate the power of NMR in distinguishing isomers, a comparative analysis with a related compound, 4-aminobenzaldehyde (B1209532), is useful. For 4-aminobenzaldehyde, the ¹H NMR spectrum shows two doublets in the aromatic region, corresponding to the protons at the C2/C6 and C3/C5 positions, due to the molecule's symmetry. rsc.org The ¹³C NMR spectrum of 4-aminobenzaldehyde shows four signals for the aromatic carbons. rsc.orgrsc.org The distinct splitting patterns and number of signals in the predicted spectra of this compound would clearly differentiate it from its isomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~9.8 | ~191 |

| Aromatic C1 | - | ~135 |

| Aromatic C2 | - | ~95 |

| Aromatic C3 | ~7.8 | ~138 |

| Aromatic C4 | - | ~150 |

| Aromatic C5 | ~6.8 | ~115 |

| Aromatic C6 | ~7.5 | ~130 |

Note: The chemical shifts are predicted based on the analysis of related compounds such as 2-iodobenzaldehyde (B48337) and 4-aminobenzaldehyde and general substituent effects in benzene rings.

At ambient temperatures, the rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals. However, by lowering the temperature, it may be possible to slow down these rotational processes to a point where distinct signals for different conformers can be observed. This would allow for the determination of the rotational energy barriers and the relative populations of the different conformational states. Such studies would provide a deeper understanding of the molecule's flexibility and the influence of the substituents on its dynamic behavior.

Vibrational Spectroscopy: FT-IR and Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a complementary approach to structural elucidation by probing the vibrational modes of the molecule. Each functional group in this compound has characteristic vibrational frequencies that can be used for its identification and structural confirmation.

The FT-IR and Raman spectra of this compound are expected to exhibit a series of characteristic absorption bands that can be assigned to specific vibrational modes of its functional groups.

Amino (N-H) Group: The N-H stretching vibrations of the primary amino group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected in the range of 1590-1650 cm⁻¹.

Aldehyde (C=O and C-H) Group: The C=O stretching vibration of the aldehyde is a strong and characteristic band, expected to appear around 1680-1700 cm⁻¹. The aldehydic C-H stretching vibration usually gives rise to two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹, the former being particularly diagnostic for aldehydes. missouri.edu

Aromatic Ring (C=C and C-H) Vibrations: The C=C stretching vibrations of the benzene ring are expected to produce bands in the 1450-1600 cm⁻¹ region. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Carbon-Iodine (C-I) Bond: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

The Raman spectrum will provide complementary information, particularly for the non-polar bonds and symmetric vibrations, such as the C=C stretching of the aromatic ring.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Amino (-NH₂) | N-H Stretch | 3300-3500 | Medium |

| N-H Bend | 1590-1650 | Medium | |

| Aldehyde (-CHO) | C=O Stretch | 1680-1700 | Strong |

| C-H Stretch | ~2720, ~2820 | Weak | |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Strong |

| C-H Stretch | >3000 | Medium | |

| Carbon-Iodine | C-I Stretch | 500-600 | Medium |

The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the carbonyl group of the aldehyde) in this compound suggests the potential for significant intermolecular hydrogen bonding in the solid state and in concentrated solutions.

Vibrational spectroscopy is a powerful technique for studying these interactions. The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching bands in the FT-IR spectrum. The extent of this shift can provide qualitative information about the strength of the hydrogen bonds. Similarly, the C=O stretching frequency may also be affected by hydrogen bonding, although to a lesser extent. By comparing the spectra of the compound in different states (e.g., solid vs. dilute solution in a non-polar solvent), the presence and nature of intermolecular hydrogen bonding can be inferred.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and for gaining further structural insights.

For this compound (C₇H₆INO), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion.

The fragmentation pattern in the mass spectrum is dictated by the relative stability of the resulting fragment ions. Common fragmentation pathways for benzaldehydes include the loss of the aldehydic proton (M-1) and the loss of the formyl group (M-29). The presence of the iodine atom would also lead to characteristic fragmentation patterns, including the potential loss of an iodine radical. The amino group can also influence the fragmentation, for example, through the formation of stabilized radical cations.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 247 | [C₇H₆INO]⁺ | Molecular Ion |

| 246 | [C₇H₅INO]⁺ | Loss of H from the aldehyde |

| 218 | [C₆H₅IN]⁺ | Loss of CHO |

| 120 | [C₇H₆NO]⁺ | Loss of I |

| 92 | [C₆H₆N]⁺ | Loss of I and CO |

Note: The predicted m/z values are based on the most abundant isotopes.

An article on "this compound" focusing on the requested advanced spectroscopic and structural elucidation studies cannot be generated at this time.

Extensive searches for empirical data specific to the chemical compound this compound have failed to yield the necessary information required to accurately and adequately address the outlined topics. No publicly available high-resolution mass spectrometry data, tandem mass spectrometry fragmentation analysis, or X-ray crystallography studies for this specific molecule could be located.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the user's detailed outline regarding:

X-ray Crystallography

Analysis of Intermolecular Interactions in Crystal Lattices

Generating content for these sections without specific research findings would result in speculation and would not meet the required standard of scientific accuracy.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 4-Amino-2-iodobenzaldehyde, this would involve calculating bond lengths, bond angles, and dihedral angles.

Following optimization, an electronic structure analysis would reveal details about the distribution of electrons within the molecule. This includes the generation of molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can predict various spectroscopic parameters. For this compound, this would include:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the interpretation of experimental spectra, helping to assign specific signals to the corresponding atoms in the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes.

A hypothetical data table for predicted vibrational frequencies is presented below.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| N-H stretch (amino group) | 3400-3500 |

| C=O stretch (aldehyde group) | 1680-1700 |

| C-N stretch (amino group) | 1250-1350 |

Note: These are generalized frequency ranges and a specific DFT calculation would provide precise values.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for understanding a molecule's reactivity.

HOMO: The HOMO represents the ability of a molecule to donate electrons. In this compound, the HOMO would likely be localized on the electron-rich amino group and the aromatic ring.